1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine
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Overview
Description
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine ring. Common reagents used in these reactions include chlorinated aromatic compounds, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine: Shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.
This compound: Similar to other piperazine-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26ClN5 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H26ClN5/c1-15(2)14-26-8-10-27(11-9-26)20-12-16(3)24-22-17(4)21(25-28(20)22)18-6-5-7-19(23)13-18/h5-7,12-13H,1,8-11,14H2,2-4H3 |
InChI Key |
VQBGQWVTFKKWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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